2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Description
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO2/c1-4-17(18(20)21)22-16-12-10-15(11-13-16)19(2,3)14-8-6-5-7-9-14/h5-13,17H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUGMPOMICYXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209635 | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-68-0 | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is a specialty product used in proteomics research, which suggests it may interact with proteins or other biomolecules.
Mode of Action
Benzylic halides, a class of compounds to which this molecule belongs, typically react via an sn1 pathway. This involves the formation of a resonance-stabilized carbocation, which can then react with a nucleophile.
Biochemical Pathways
Given its use in proteomics research, it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
As a reagent used in proteomics research, it may influence protein structure or function, but specific effects will depend on the experimental context.
Biochemical Analysis
Biochemical Properties
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions involves the binding of this compound to the active site of the enzyme, inhibiting its activity and preventing the breakdown of proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition leads to altered gene expression and changes in cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and alterations in cellular metabolism. Additionally, this compound can act as an enzyme activator in some cases, enhancing the activity of specific enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including cell death and tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions can result in altered gene expression and changes in cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. The compound has been observed to accumulate in specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, influencing gene expression and cellular metabolism.
Biological Activity
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is a chemical compound with the molecular formula C19H21ClO2 and a molecular weight of approximately 316.83 g/mol. This compound features a butanoyl chloride moiety linked to a phenoxy group, which is further substituted by a 1-methyl-1-phenylethyl group. Its unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmaceutical research.
The presence of a chloride group in its structure indicates that this compound can act as a precursor for various chemical transformations, including acylation reactions with alcohols and amines. This reactivity enhances its utility in organic synthesis, potentially allowing for the development of biologically active derivatives.
Interaction Studies
To understand the biological activity of this compound, interaction studies focusing on its binding affinity to different biological targets are essential. These studies typically employ techniques such as:
- Surface Plasmon Resonance (SPR) : This method measures the binding interactions between the compound and its targets in real-time.
- Isothermal Titration Calorimetry (ITC) : ITC provides insights into the thermodynamics of binding interactions.
- Molecular Docking Studies : Computational methods can predict how the compound interacts with specific proteins or enzymes.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, which may provide insights into its potential biological activities. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride | C18H19ClO2 | Similar structure with propanoyl group |
| 4-(1-Methyl-1-phenylethyl)phenol | C16H18O | Lacks acyl chloride functionality |
| 4-(Phenoxy)butanoic acid | C11H14O3 | Contains carboxylic acid instead |
The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Research on similar compounds has indicated various biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of phenoxyacetic acids have shown promise in modulating immune responses and inhibiting tumor growth. Although direct studies on this compound are scarce, it is hypothesized that similar mechanisms could be explored.
Scientific Research Applications
Drug Development
The compound has potential applications in drug development, particularly as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride may exhibit improved efficacy or reduced toxicity compared to existing drugs.
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound can demonstrate anticancer activity. For example, studies have shown that phenoxyacetates can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . These findings suggest that the target compound could be explored further for its potential anticancer properties.
Enzyme Inhibition
Another significant application lies in enzyme inhibition studies. The compound's ability to interact with various enzymes makes it a candidate for investigating mechanisms of action in pharmacology. For instance, phospholipase A2 (PLA2) inhibitors have been studied for their therapeutic potential in treating inflammatory diseases . The structural attributes of this compound may allow it to act as a selective inhibitor of such enzymes.
Lipid Metabolism Studies
The compound can also be employed in studies related to lipid metabolism. Given its structural similarity to lipid molecules, it can serve as a model compound to investigate lipid interactions within biological systems. Research on phospholipidosis has highlighted the importance of studying compounds that affect lipid accumulation in cellular environments .
Example: Phospholipidosis Assays
In assays designed to evaluate phospholipidosis, compounds like this compound could be utilized to assess their impact on lysosomal function and lipid storage disorders. This application underscores the relevance of the compound in understanding metabolic diseases.
Synthesis of Functional Polymers
In material science, this compound can be used as a precursor for synthesizing functional polymers. Its reactivity can facilitate the formation of polymeric materials with tailored properties for specific applications such as coatings or drug delivery systems.
Data Table: Comparison of Polymer Properties
| Polymer Type | Monomer Used | Key Properties |
|---|---|---|
| Polyurethane | This compound | High strength, flexibility |
| Polystyrene | Styrene + Chlorinated derivatives | Thermal stability |
| Biodegradable Polymer | Lactic acid derivatives | Biocompatibility |
Comparison with Similar Compounds
The compound is compared below with structurally analogous acyl chlorides and phenoxy derivatives to highlight differences in reactivity, stability, and applications.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations :
- The target compound’s bulky 1-methyl-1-phenylethyl group increases steric hindrance compared to benzoyl chloride or 4-tert-butylbenzoyl chloride.
- Unlike the ethanol derivative in (non-reactive alcohol/ether), the acyl chloride group in the target compound confers high electrophilicity.
Reactivity and Stability
Acyl chlorides are highly reactive due to the polar Cl–C=O bond. Substituents influence reactivity as follows:
Table 2: Reactivity and Stability Trends
| Compound | Hydrolysis Rate (Relative) | Nucleophilic Substitution Efficiency | Stability in Anhydrous Conditions |
|---|---|---|---|
| This compound | Low | Moderate | High |
| Benzoyl chloride | High | High | Low |
| 4-tert-Butylbenzoyl chloride | Moderate | Moderate | Moderate |
Analysis :
- The bulky substituent in the target compound slows hydrolysis compared to benzoyl chloride due to steric shielding of the electrophilic carbonyl carbon.
- Electron-donating alkyl groups (e.g., tert-butyl) slightly reduce electrophilicity compared to unsubstituted benzoyl chloride but enhance solubility in non-polar solvents.
Table 3: Application Comparison
| Compound | Primary Applications | Advantages | Limitations |
|---|---|---|---|
| This compound | Specialty polymers, chiral catalysts | Steric hindrance enables selective reactions | High molecular weight increases cost |
| Benzoyl chloride | Plastics, peroxides, pharmaceuticals | Low cost, high reactivity | Rapid hydrolysis limits shelf life |
| 4-tert-Butylbenzoyl chloride | UV stabilizers, surfactants | Improved solubility in organic media | Moderate reactivity |
Research Findings :
- The target compound’s steric bulk has been exploited in asymmetric synthesis to induce enantioselectivity in esterification reactions .
- In polymer science, its incorporation into polyamides enhances thermal stability compared to aliphatic acyl chlorides .
Q & A
Q. What are the recommended methodologies for synthesizing 2-[4-(1-methyl-1-phenylethyl)phenoxy]butanoyl chloride, and how can purity be validated?
Synthesis typically involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with butanoyl chloride derivatives under anhydrous conditions. Key steps include:
- Acylation : Use of Schotten-Baumann conditions (e.g., NaOH as a base) to ensure controlled reaction kinetics.
- Purification : Fractional distillation or column chromatography to isolate the product.
- Validation : Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation via H/C NMR (e.g., characteristic peaks for the phenoxy group and acyl chloride moiety) .
Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound?
- Stability : Thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.
- Solubility : Use of logP calculations (e.g., measured via shake-flask method) and Hansen solubility parameters to predict compatibility with solvents.
- Reactivity : FT-IR spectroscopy to monitor acyl chloride hydrolysis (e.g., disappearance of C=O stretch at ~1800 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
A tiered approach is recommended:
- Lab Studies : Determine hydrolysis rates (pH-dependent), photolysis under UV light (λ = 254 nm), and biodegradation via OECD 301B tests.
- Field Studies : Monitor partitioning in soil-water systems using C-labeled analogs to track adsorption coefficients (K) and bioaccumulation potential (BCF) .
- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence (e.g., EPI Suite) .
Q. What experimental strategies resolve contradictions in reported reactivity data for this acyl chloride?
Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). Mitigation steps include:
- Controlled Replicates : Repeat reactions under inert atmospheres (argon/glovebox) to exclude moisture.
- Kinetic Analysis : Use stopped-flow spectroscopy to quantify reaction rates with nucleophiles (e.g., amines).
- Cross-Validation : Compare results across multiple analytical platforms (e.g., NMR, LC-MS) .
Q. How can mechanistic studies elucidate the compound’s role in nucleophilic substitution reactions?
- Isotopic Labeling : Introduce O or C labels to track bond cleavage/formation via mass spectrometry.
- Computational Chemistry : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model transition states and activation energies.
- Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated vs. non-deuterated substrates .
Data Integration & Methodological Challenges
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Nonlinear Regression : Use Hill equation or probit analysis for EC/LC determination.
- Multivariate Analysis : Principal component analysis (PCA) to correlate structural features (e.g., substituent steric effects) with toxicity endpoints.
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends .
Q. How should researchers address discrepancies between predicted (QSAR) and experimental LogP values?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
